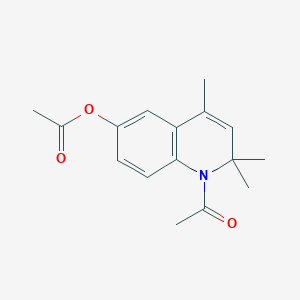![molecular formula C20H26N2O2S B5566344 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)
1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride is a chemical compound that belongs to the class of amine compounds. It is also known as TASP0433864 and has been researched for its potential application in various scientific studies.
Mécanisme D'action
The mechanism of action of 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride involves the inhibition of the N-type calcium channel. This leads to a decrease in the release of neurotransmitters, which can reduce the transmission of pain signals. The compound has also been shown to have an inhibitory effect on the activity of voltage-gated potassium channels, which can further enhance its analgesic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride have been studied in various animal models. It has been shown to have an analgesic effect in models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride is its potential application in the treatment of neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects, which can be useful in the treatment of anxiety and depression. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it has a low solubility in water, which can make it difficult to administer in animal models. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride. One area of research could be to investigate its potential application in the treatment of other types of pain, such as visceral pain. Another area of research could be to investigate its potential application in the treatment of anxiety and depression. Additionally, research could be conducted to optimize the synthesis method and improve the solubility and half-life of the compound.
Méthodes De Synthèse
The synthesis of 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride was first reported in 2013 by Takahashi et al. The synthesis was carried out in three steps, starting from commercially available starting materials. The first step involved the preparation of 2-[(phenylsulfonyl)methyl]benzylamine by reacting 2-chloromethylbenzyl chloride with sodium phenylsulfinate. The second step involved the preparation of 1-(3-aminopropyl)azepane by reacting 3-azepanamine with 1,3-dibromopropane. The final step involved the condensation of 2-[(phenylsulfonyl)methyl]benzylamine with 1-(3-aminopropyl)azepane to yield 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride.
Applications De Recherche Scientifique
1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride has been researched for its potential application in various scientific studies. One of the main areas of research has been in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of the N-type calcium channel, which is involved in the release of neurotransmitters. This makes it a potential candidate for the treatment of neuropathic pain.
Propriétés
IUPAC Name |
1-[[2-(benzenesulfonylmethyl)phenyl]methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c21-19-10-6-7-13-22(15-19)14-17-8-4-5-9-18(17)16-25(23,24)20-11-2-1-3-12-20/h1-5,8-9,11-12,19H,6-7,10,13-16,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMOZAFYPWUBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)CC2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(Phenylsulfonyl)methyl]benzyl}azepan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)
![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)


![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)






![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)
